![molecular formula C17H19N3O5S B4973059 3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)
3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide
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Overview
Description
This compound belongs to a class of organic molecules characterized by the presence of functional groups such as sulfonyl, nitro, and amide. These functional groups play a crucial role in defining the chemical behavior and properties of the compound.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that incorporate the desired functional groups onto the benzene ring. A study by Kolev and Angelov (2008) describes the synthesis and structural elucidation of a related compound, emphasizing the importance of spectroscopic techniques and quantum chemical calculations for characterizing the synthesized molecules (Kolev & Angelov, 2008).
Molecular Structure Analysis
The molecular structure is often determined using X-ray crystallography, NMR, and IR spectroscopy. The study mentioned above provides detailed insights into the molecular geometry, characterized by intramolecular hydrogen bonds and specific configurations of amide fragments, which are critical for understanding the molecule's behavior and interactions (Kolev & Angelov, 2008).
properties
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-2-18-26(24,25)16-9-6-13(7-10-16)8-11-17(21)19-14-4-3-5-15(12-14)20(22)23/h3-7,9-10,12,18H,2,8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSUITYTFMNNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide |
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